6-Propylchrysene
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Overview
Description
6-Propylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18. It is a derivative of chrysene, characterized by the addition of a propyl group at the 6th position of the chrysene structure. This compound is known for its presence in the environment as a result of incomplete combustion of organic matter and has been identified as a potential carcinogen and mutagen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using similar alkylation techniques, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Propylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
6-Propylchrysene is primarily used in scientific research due to its potential biological effects. Its applications include:
Chemistry: Studying the behavior of PAHs and their derivatives.
Biology: Investigating its mutagenic and carcinogenic properties.
Medicine: Exploring its effects on cellular processes and potential therapeutic targets.
Industry: Limited use in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 6-Propylchrysene exerts its effects involves its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes and leading to mutagenic effects .
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound, lacking the propyl group.
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
6-Methylchrysene: A similar derivative with a methyl group instead of a propyl group.
Uniqueness
6-Propylchrysene is unique due to the specific positioning of the propyl group, which influences its chemical reactivity and biological interactions. This structural variation can lead to differences in its mutagenic and carcinogenic potential compared to other PAHs .
Properties
IUPAC Name |
6-propylchrysene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSMHMYMMBHFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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